molecular formula C10H11BrFN B1383893 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine CAS No. 1864231-20-8

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine

Cat. No.: B1383893
CAS No.: 1864231-20-8
M. Wt: 244.1 g/mol
InChI Key: SRUJNAHDXVLBDR-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine is a chemical compound characterized by a bromine and fluorine atom on a benzene ring, which is attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine can be synthesized through several methods, including:

  • Bromination and Fluorination: Starting with benzene, the compound undergoes bromination followed by fluorination to introduce the bromine and fluorine atoms at the appropriate positions on the benzene ring.

  • Azetidine Formation: The benzene ring with the bromine and fluorine atoms is then reacted with a suitable amine to form the azetidine ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azetidine ring and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the benzene ring or the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as alcohols or amines.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis to create more complex molecules.

  • Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine is unique due to its specific combination of bromine and fluorine atoms on the benzene ring. Similar compounds include:

  • 1-(4-Bromophenyl)azetidine: Lacks the fluorine atom.

  • 1-(3-Fluorophenyl)azetidine: Lacks the bromine atom.

  • 1-(4-Bromo-3-fluorophenyl)ethanol: Contains an additional hydroxyl group.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUJNAHDXVLBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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